8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Description
8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study on the conversion of 8-phenolic 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines to their corresponding 8-thiophenolic analogues highlighted the exploration of synthetic routes and the analgesic activities of sulfur-containing benzazocines. Although these sulfur analogs showed decreased analgesic activities compared to their hydroxy counterparts, one derivative demonstrated potent analgesic activity, suggesting a method for the development of novel nonnarcotic analgesics with an improved therapeutic ratio (Hori et al., 1985).
Another research effort involved the synthesis of 1,3-dimethyl-9-hydroxy-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine derivatives, which were tested as analgesics. The synthesis process and the evaluation of these compounds' analgesic activity highlight the potential pharmacological applications of structurally similar compounds (Shiotani & Kometani, 1977).
The isolation of a highly functionalized Tröger’s Base derivative via a novel reaction was reported, showcasing the chemical versatility and potential for the development of new compounds with significant biological activities (Becker, Finnegan, & Collins, 1993).
Pharmacological Activities
- Research on novel furanyl derivatives from the red seaweed Gracilaria opuntia indicated significant anti-inflammatory and antioxidative effects in various in vitro models. These studies emphasize the potential of structurally similar compounds for developing new anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).
Properties
IUPAC Name |
4-methoxy-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-13-5-8-15(9-6-13)28(24,25)19-17-12-21(2,22(3)20(19)23)27-18-10-7-14(26-4)11-16(17)18/h5-11,17,19H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJMAPIREAQVAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.